Tetranor-12(R)-HETE vs. Tetranor-12(S)-HETE: Divergent Parent Compounds and Distinct Biosynthetic Origins
Tetranor-12(R)-HETE is exclusively derived from 12(R)-HETE, which is produced via cytochrome P450 pathways, whereas tetranor-12(S)-HETE is derived from 12(S)-HETE, a product of the 12-lipoxygenase (ALOX12) pathway [1] [2]. These parent compounds exhibit distinct enzymatic origins and receptor interaction profiles: 12(R)-HETE binds the thromboxane TP receptor (IC50 = 0.734 µM) and is an activator of the aryl hydrocarbon receptor (AHR) at high nanomolar concentrations, whereas 12(S)-HETE is associated with platelet and leukocyte signaling [1] [3]. Consequently, their β-oxidation metabolites reflect fundamentally different biosynthetic pathways, making them non-interchangeable for pathway-specific investigations [2].
| Evidence Dimension | Biosynthetic origin and parent compound identity |
|---|---|
| Target Compound Data | Tetranor-12(R)-HETE derived from 12(R)-HETE (P450 pathway product) |
| Comparator Or Baseline | Tetranor-12(S)-HETE derived from 12(S)-HETE (12-lipoxygenase pathway product) |
| Quantified Difference | Parent compounds differ in enzymatic origin: 12(R)-HETE via cytochrome P450 (inhibited by 0.1 mM SKF-525A); 12(S)-HETE via 12-lipoxygenase |
| Conditions | Enzymatic pathway analysis in corneal microsomes and platelet preparations |
Why This Matters
Procurement of the incorrect enantiomer introduces a confounding variable that undermines pathway-specific metabolic tracing studies, as the metabolite will be incorrectly attributed to the wrong upstream enzymatic cascade.
- [1] Bertin Bioreagent / Cayman Chemical. 12(R)-HETE (CAT N°: 34560) Product Datasheet: TP receptor binding IC50 = 0.734 µM; I-BOP inhibition IC50 = 3.6 µM. View Source
- [2] Asakura T, et al. Synthesis of 12(R)- and 12(S)-Hydroxyeicosatetraenoic Acid by Porcine Ocular Tissues. J Ocul Pharmacol Ther. 1994; '12(R)-HETE synthesizing activity of corneal microsomes was dependent on NADPH and inhibited by 0.1 mM SKF-525A, an inhibitor of P450 enzymes.' View Source
- [3] Chiaro CR, Patel RD, Perdew GH. 12(R)-HETE is an activator of the aryl hydrocarbon receptor. Mol Pharmacol. 2008;74(6):1649-1656. '12(R)-HETE can serve as a potent activator of AHR activity... at high nanomolar concentrations.' View Source
